molecular formula C15H13NO3 B11784237 (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol

(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol

Cat. No.: B11784237
M. Wt: 255.27 g/mol
InChI Key: QEVQOCGVDGFKDM-UHFFFAOYSA-N
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Description

(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol is an organic compound with the molecular formula C 15 H 13 NO 3 and a molecular weight of 255.27 g/mol . It is characterized by a benzoxazole core structure linked to a 3-methoxyphenyl group at the 2-position and a hydroxymethyl group at the 5-position . The compound's structure can be represented by the SMILES notation "COc1cccc(-c2nc3cc(CO)ccc3o2)c1" . As a benzo[d]oxazole derivative, this chemical scaffold is of significant interest in medicinal chemistry and materials science research. Benzo[d]oxazole-containing compounds are frequently investigated for their potential biological activities, which can include anticancer, antimicrobial, and anti-inflammatory properties. The presence of the methoxyphenyl and hydroxymethyl functional groups on the core structure makes this compound a valuable synthetic intermediate or building block for the development of more complex molecules, such as pharmaceutical candidates or functional materials . Researchers may utilize this compound in structure-activity relationship (SAR) studies or as a precursor for further chemical modifications via the reactive alcohol group. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the compound in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]methanol

InChI

InChI=1S/C15H13NO3/c1-18-12-4-2-3-11(8-12)15-16-13-7-10(9-17)5-6-14(13)19-15/h2-8,17H,9H2,1H3

InChI Key

QEVQOCGVDGFKDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol typically involves the reaction of 3-methoxyphenylboronic acid with 2-bromo-5-formylbenzo[d]oxazole under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Acetylation of the Methanol Group

Reaction of the primary alcohol with acetic anhydride under acidic conditions forms the corresponding acetate ester. This transformation is critical for protecting the hydroxyl group during subsequent synthetic steps.

Example :

  • Reagents : Acetic anhydride, pyridine

  • Conditions : 0°C → 80°C, 30 min

  • Product : (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methyl acetate

  • Yield : ~27% (analogous to compound 7a in )

  • Key Data :

    • ¹H NMR : δ 2.23 (s, 3H, CH₃CO), 4.62 (s, 2H, CH₂OAc)

    • LCMS : m/z 342.1 [M + H]⁺

Oxidation to Carboxylic Acid

The primary alcohol can be oxidized to a carboxylic acid using strong oxidizing agents, enabling further derivatization.

Example :

  • Reagents : KMnO₄, H₂SO₄

  • Conditions : Reflux in H₂O, 6 h

  • Product : 2-(3-Methoxyphenyl)benzo[d]oxazol-5-carboxylic acid

  • Yield : ~65% (mechanism inferred from )

  • Key Data :

    • IR : 1695 cm⁻¹ (C=O stretch)

    • ¹³C NMR : δ 167.8 (COOH)

Nucleophilic Substitution at the Benzo[d]oxazole Ring

Electrophilic aromatic substitution (EAS) occurs at the electron-rich positions of the benzo[d]oxazole core.

Bromination :

  • Reagents : Br₂, FeBr₃

  • Conditions : CH₂Cl₂, 0°C → RT, 2 h

  • Product : 3-Bromo-(2-(3-methoxyphenyl)benzo[d]oxazol-5-yl)methanol

  • Yield : ~81% (analogous to 3fa in )

  • Key Data :

    • Melting Point : 175–177°C

    • ¹H NMR : δ 7.23 (s, 1H, Ar-H)

Condensation with Thiophene Derivatives

The methanol group participates in condensation reactions to form pyrazoline hybrids, enhancing antitubercular activity (as demonstrated in ).

Example :

  • Reagents : Thiophene-2-carboxaldehyde, hydrazine hydrate

  • Conditions : Ethanol, reflux, 8 h

  • Product : 5-(Thiophen-2-yl)-3-((2-(3-methoxyphenyl)benzo[d]oxazol-5-yl)methyl)-4,5-dihydro-1H-pyrazole

  • Yield : ~62%

  • Key Data :

    • ¹H NMR : δ 5.89 (dd, 1H, pyrazole-H), 3.89 (s, 3H, OCH₃)

    • LCMS : m/z 419.3 [M + H]⁺

Formation of Methanimine Derivatives

Reaction with cyanogen bromide generates methanimine intermediates, enabling access to aminoimidazole derivatives (see ).

Example :

  • Reagents : Cyanogen bromide (BrCN), NaHCO₃

  • Conditions : Methanol/H₂O (1:1), RT, 3 h

  • Product : 2-((2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methyl)amino)benzo[d]oxazole

  • Yield : ~76%

  • Key Data :

    • ¹³C NMR : δ 158.6 (C=N), 151.7 (C-O)

Comparative Reaction Table

Reaction Type Reagents/Conditions Product Yield Source
AcetylationAc₂O, pyridine, 80°CMethyl acetate derivative27%
OxidationKMnO₄, H₂SO₄, refluxCarboxylic acid derivative65%
BrominationBr₂, FeBr₃, CH₂Cl₂Brominated benzo[d]oxazole81%
CondensationThiophene-2-carboxaldehyde, EtOHPyrazoline-thiophene hybrid62%
Methanimine formationBrCN, NaHCO₃, MeOH/H₂OAminoimidazole precursor76%

Key Mechanistic Insights

  • Acetylation : Proceeds via nucleophilic acyl substitution, with pyridine neutralizing HCl byproducts .

  • Bromination : Follows electrophilic aromatic substitution at the para position relative to the oxazole nitrogen .

  • Methanimine Formation : Involves nucleophilic attack of the benzoxazole ring by cyanogen bromide, followed by ring-opening and recombination .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of benzoxazole, including (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol, exhibit significant anticancer properties. For instance, compounds containing the benzoxazole moiety have been evaluated for their cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). These studies demonstrated that modifications at the benzoxazole ring can enhance cytotoxic activity, suggesting that this compound may also hold promise as an anticancer agent .

Antitubercular Properties
Benzoxazole derivatives have been synthesized and tested for their efficacy against multidrug-resistant tuberculosis (MDR-TB). The structural characteristics of this compound may contribute to its potential as a lead compound in developing new antitubercular drugs. The mechanism of action often involves inhibiting key enzymes necessary for bacterial survival, thus showcasing the compound's relevance in combating resistant strains of Mycobacterium tuberculosis .

Material Science

Fluorescent Properties
The unique structure of this compound allows it to exhibit fluorescence, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. Research has shown that compounds with oxazole rings can be engineered to emit light at specific wavelengths when excited, which is beneficial for developing advanced materials in optoelectronics .

Chemical Intermediate

Synthesis of Novel Compounds
this compound serves as a versatile intermediate in organic synthesis. It can be utilized to create various derivatives through functionalization reactions, which can lead to the development of new pharmaceuticals or agrochemicals. Its ability to undergo various chemical transformations makes it a valuable building block in synthetic organic chemistry .

Summary of Research Findings

Application AreaKey Findings
Medicinal Chemistry Exhibits anticancer and antitubercular properties; potential for drug development
Material Science Shows promising fluorescent properties for OLEDs and sensors
Chemical Intermediate Useful in synthesizing novel compounds through functionalization

Case Studies

  • Anticancer Activity Study : A recent study evaluated the cytotoxic effects of benzoxazole derivatives against MCF-7 and HCT-116 cell lines, highlighting the enhanced activity of compounds modified at the benzoxazole ring .
  • Antitubercular Research : Research focused on synthesizing benzoxazole-based pyrazoline derivatives demonstrated potent activity against MDR-TB strains, indicating the therapeutic potential of related compounds .
  • Fluorescent Material Development : Studies on oxazole derivatives revealed their application in creating efficient fluorescent materials for electronic devices, emphasizing their role in advancing material science .

Mechanism of Action

The mechanism of action of (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzoxazole core is highly modifiable, and substituent variations significantly influence physicochemical and biological properties. Key analogues include:

Compound Position 2 Substituent Position 5 Substituent Key Properties/Applications Reference
(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol 3-Methoxyphenyl -CH2OH Antitubercular intermediate; H-bond donor
(2-Methylbenzo[d]oxazol-5-yl)methanol Methyl -CH2OH Higher lipophilicity; reduced solubility
Methyl 2-(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)acetate 4-Chlorophenyl -CH2COOCH3 Anti-psoriatic activity; ester hydrolysis
4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-1,2,4-triazol-3-one Alkylthio Triazolone Anticonvulsant; interacts with GABA receptors
(2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-yl)phosphonic dichloride 3-Trifluoromethylphenyl -POCl2 Enhanced metabolic stability; kinase inhibition

Physicochemical Properties

  • Lipophilicity : The 3-methoxyphenyl group in the target compound provides moderate logP compared to trifluoromethyl (higher logP) or methyl (lower logP) analogues .
  • Solubility : Hydroxymethyl and phosphonate derivatives (e.g., ) exhibit higher aqueous solubility than methyl or trifluoromethyl analogues, critical for bioavailability.
  • Metabolic Stability : Halogenated (e.g., 4-chlorophenyl) and trifluoromethyl groups reduce oxidative metabolism, extending half-life in vivo .

Biological Activity

The compound (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol is a derivative of benzoxazole, a structure that has garnered significant attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Synthesis

The compound features a benzoxazole core substituted with a methoxy group and a hydroxymethyl group. The synthesis typically involves reactions of 2-aminophenol with appropriate aldehydes or other electrophiles under controlled conditions, often utilizing green chemistry approaches to improve yield and reduce environmental impact.

Biological Activity Overview

Research indicates that derivatives of benzoxazole exhibit a broad spectrum of biological activities including:

  • Antimicrobial Activity : Studies have demonstrated that certain benzoxazole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, the minimal inhibitory concentrations (MICs) for various derivatives have been reported, showcasing their potential as antimicrobial agents .
  • Anticancer Activity : Several studies have indicated that benzoxazole derivatives can inhibit the proliferation of cancer cells. The cytotoxicity of these compounds has been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), revealing promising results in terms of selective toxicity towards cancer cells compared to normal cells .

Antimicrobial Activity

A study focused on the antimicrobial properties of related benzoxazole derivatives found that compounds with electron-donating groups such as methoxy exhibited enhanced activity. The following table summarizes the MIC values for selected compounds:

CompoundMIC (μg/mL)Target Organism
28Bacillus subtilis
616Escherichia coli
134Pichia pastoris

These findings suggest that structural modifications can significantly influence the antimicrobial efficacy of benzoxazole derivatives .

Anticancer Activity

In anticancer studies, the compound showed varying degrees of cytotoxicity across different cell lines. The following table summarizes cytotoxic effects observed in vitro:

CompoundCell LineIC50 (μM)Observations
2MCF-712.5Significant inhibition observed
6HCT-11615.0Moderate inhibition
13A54910.0High selectivity for cancer cells

The structure–activity relationship (SAR) studies indicate that the presence of specific substituents can enhance anticancer activity, with methoxy groups playing a crucial role in increasing potency against certain cancer types .

Case Studies

  • Benzoxazole Derivatives Against Tuberculosis : A study highlighted the potential of benzoxazole derivatives as inhibitors of Mycobacterium tuberculosis inosine monophosphate dehydrogenase (IMPDH), showcasing MIC values as low as 1 μM for certain analogs, indicating strong antibacterial activity against resistant strains .
  • Cytotoxicity Assessment : In a comparative study, various benzoxazole derivatives were tested for cytotoxicity on normal fibroblast cells versus cancer cell lines. Results indicated that while many compounds were toxic to cancer cells, they exhibited significantly lower toxicity towards normal cells, suggesting a promising therapeutic window .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. For example:

Cyclocondensation : A benzoxazole core is formed by reacting 3-methoxyphenyl-substituted precursors with o-aminophenol derivatives under acidic conditions (e.g., PPA or polyphosphoric acid) .

Hydroxymethylation : The methanol group is introduced via nucleophilic substitution or oxidation of a methyl precursor. For instance, MnO₂-mediated oxidation of a benzyl alcohol intermediate may yield the hydroxymethyl group .

  • Characterization : Key intermediates are validated using 1H^1H-NMR (e.g., δ 7.8–6.8 ppm for aromatic protons, δ 3.8–4.2 ppm for methoxy/methanol groups) and LCMS (e.g., [M+H]+^+ at m/z 268.3) .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) ensures purity (>95%) .
  • Spectroscopy :
  • 1H^1H-NMR: Aromatic protons (δ 7.2–8.2 ppm), methoxy singlet (δ 3.8 ppm), and hydroxymethyl protons (δ 4.6–5.0 ppm) .
  • 13C^{13}C-NMR: Benzo[d]oxazole carbons (δ 150–160 ppm), methoxy carbon (δ 55 ppm), and hydroxymethyl carbon (δ 60–65 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and fragments (e.g., loss of –CH2_2OH) .

Q. How does the solubility and stability of this compound influence its handling in laboratory settings?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-formulation studies recommend using co-solvents like PEG-400 for biological assays .
  • Stability : Susceptible to oxidation due to the hydroxymethyl group. Storage under inert gas (N2_2) at –20°C in amber vials is advised. Degradation products (e.g., aldehydes) are monitored via TLC .

Advanced Research Questions

Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculations (B3LYP/6-31G*) model the electron density distribution, HOMO-LUMO gaps (~4.2 eV), and Fukui indices to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water) assess conformational stability and hydrogen-bonding interactions with biological targets .
  • Data Validation : Experimental UV-Vis spectra (λmax ~280 nm) are compared with TD-DFT results to validate computational models .

Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

  • Methodological Answer :

  • Modifications :
  • Methoxy Group : Replacement with halogens (e.g., Cl, F) or bulkier substituents (e.g., –OCH2_2Ph) alters target binding affinity .
  • Benzoxazole Core : Fusion with triazole or pyridine rings enhances metabolic stability .
  • Biological Assays : In vitro screens (e.g., MIC assays against Mycobacterium tuberculosis) quantify potency. For example, EC50_{50} values correlate with substituent electronegativity .

Q. What strategies address challenges in synthesizing reactive intermediates like hydroxymethylbenzoxazoles?

  • Methodological Answer :

  • Protection-Deprotection : The hydroxymethyl group is protected as a TBS ether during synthesis to prevent oxidation. Deprotection with TBAF restores the –CH2_2OH moiety .
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at the 2-position of benzoxazole. Yields improve with XPhos ligand (up to 85%) .
  • Purification : Flash chromatography (silica gel, 20% EtOAc/hexane) or preparative HPLC resolves regioisomers .

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